Dehydroabietonitrile
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Overview
Description
Dehydroabietonitrile is a nitrile derivative of dehydroabietic acid, a naturally occurring resin acid found in the oleoresin of coniferous trees. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Dehydroabietonitrile can be synthesized through several methods, including the dehydration of primary amides and the oxidation of amines. One common method involves the dehydration of dehydroabietic acid amide using chemical reagents or catalysts. Another method includes the oxidation of dehydroabietic amine using transition metal catalysts under aerobic conditions .
Chemical Reactions Analysis
Dehydroabietonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include transition metal catalysts, oxidizing agents like dioxygen, and reducing agents Major products formed from these reactions include dehydroabietic acid, dehydroabietic amine, and other derivatives
Scientific Research Applications
Dehydroabietonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of resins, adhesives, and other industrial products
Mechanism of Action
The mechanism of action of dehydroabietonitrile involves its interaction with molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Dehydroabietonitrile can be compared with other similar compounds, such as:
Dehydroabietic acid: A precursor to this compound, known for its resinous properties.
Dehydroabietic amine: A reduced form of this compound, used in various chemical reactions.
Podocarpic acid: Another resin acid with similar chemical properties and applications .
Properties
CAS No. |
31148-95-5 |
---|---|
Molecular Formula |
C20H27N |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbonitrile |
InChI |
InChI=1S/C20H27N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11H2,1-4H3/t18-,19-,20+/m0/s1 |
InChI Key |
KSODEYYYINEFHT-SLFFLAALSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C#N)C |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C#N)C |
Origin of Product |
United States |
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